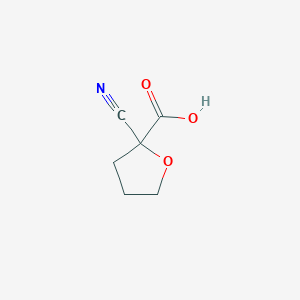
2-Cyanooxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanooxolane-2-carboxylic acid is an organic compound characterized by the presence of both a cyano group (-CN) and a carboxylic acid group (-COOH) attached to an oxolane ring
Aplicaciones Científicas De Investigación
2-Cyanooxolane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and as a surface modifier for nanoparticles.
Mecanismo De Acción
Biochemical Pathways
It’s worth noting that compounds similar to 2-cyanotetrahydrofuran-2-carboxylic acid, such as other furan derivatives, have been shown to play roles in various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 2-cyanotetrahydrofuran-2-carboxylic acid is currently lacking .
Direcciones Futuras
While specific future directions for 2-Cyanotetrahydrofuran-2-carboxylic acid were not found, the field of biomass conversion and biorefineries provide a feasible and novel way to address the increasingly serious energy crisis and environmental deterioration . For instance, 2,5-furandicarboxylic acid, a significant platform chemical, has received increasing attention as it can potentially replace petroleum-derived terephthalate acid and produce green materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cyanooxolane-2-carboxylic acid can be synthesized through several methods, including:
Hydrolysis of Nitriles: This involves the nucleophilic attack by cyanide ion on an alkyl halide followed by hydrolysis of the resulting nitrile.
Oxidation of Primary Alcohols and Aldehydes: Using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral mediums.
Carboxylation of Grignard Reagents: Reacting Grignard reagents with carbon dioxide followed by acidification.
Industrial Production Methods: Industrial production often involves large-scale hydrolysis of nitriles or the oxidation of primary alcohols and aldehydes using robust and scalable processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane-tetrahydrofuran (BH₃/THF).
Nucleophiles: Cyanide ion (CN⁻), Grignard reagents.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
2-Cyanoacetic Acid: Contains a cyano group and a carboxylic acid group but lacks the oxolane ring.
2-Oxolaneacetic Acid: Contains an oxolane ring and a carboxylic acid group but lacks the cyano group.
Uniqueness: 2-Cyanooxolane-2-carboxylic acid is unique due to the combination of the cyano group, carboxylic acid group, and the oxolane ring, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
IUPAC Name |
2-cyanooxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-4-6(5(8)9)2-1-3-10-6/h1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBIYDYMJSNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
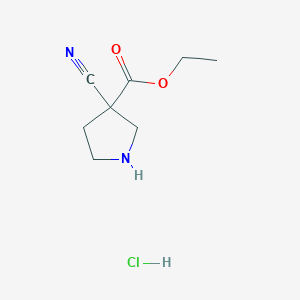
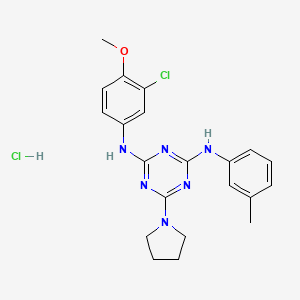

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923753.png)
![(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2923754.png)
![5,6-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2923761.png)

![3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine](/img/structure/B2923763.png)
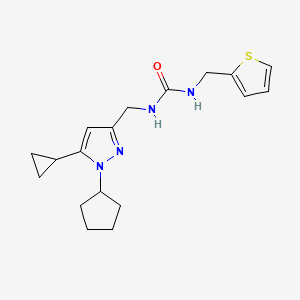
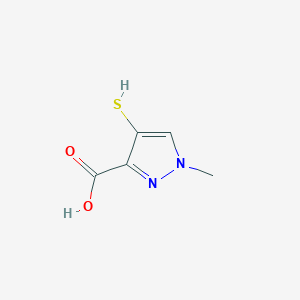
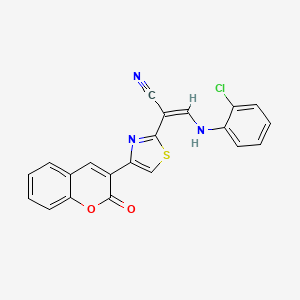
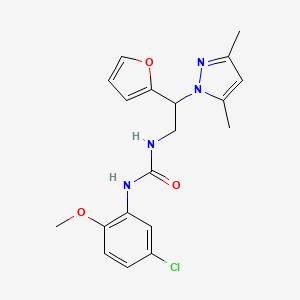
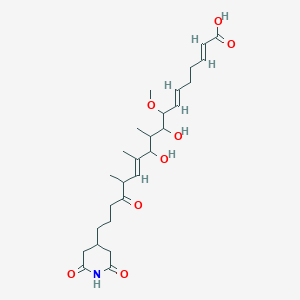
![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)
